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Compound of Interest

Compound Name: FAK inhibitor 5

Cat. No.: B12424152 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial

role in cellular processes such as adhesion, proliferation, migration, and survival.[1][2] Its

overexpression and activation are implicated in the progression of various cancers, making it a

compelling target for therapeutic intervention.[1][2] This document provides detailed application

notes and protocols for the in vivo use of FAK inhibitor Y15 (also known as 1,2,4,5-

benzenetetramine tetrahydrochloride) in mouse models, based on preclinical studies.[2][3] Y15

is a specific inhibitor of FAK that targets its autophosphorylation at Tyr397, thereby impeding

downstream signaling pathways involved in tumor growth and metastasis.[1][2]

Mechanism of Action
FAK activation is initiated by integrin clustering upon binding to the extracellular matrix (ECM)

or by signals from growth factor receptors. This leads to the autophosphorylation of FAK at the

Tyr397 residue, creating a high-affinity binding site for the SH2 domain of Src family kinases.

The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, creating

a signaling hub that activates multiple downstream pathways, including the PI3K-Akt and

MAPK/ERK pathways, which promote cell survival, proliferation, and migration. FAK inhibitors,

such as Y15, block the initial autophosphorylation step at Tyr397, thereby inhibiting the entire

downstream signaling cascade.
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Caption: FAK signaling pathway and the inhibitory action of Y15.

Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of FAK Inhibitors
in Mice
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FAK
Inhibitor

Dose &
Route

Tmax (min)
Half-life
(t1/2)

Oral
Bioavailabil
ity (%)

Reference

Y15 30 mg/kg (IP) 4.8 N/A N/A [3]

BSJ-04-146 2 mg/kg (IV) N/A
27 min (in

microsomes)
N/A [4]

BSJ-04-146 10 mg/kg (IP) N/A N/A N/A [4]

Compound

27

10 mg/kg

(Oral)
N/A 5.29 h (IV) 18.3 [5]

PND-1186 30 mg/kg (IP) ~15 ~2 hours N/A [6]

PND-1186
100 mg/kg

(IP)
~30 ~4 hours N/A [6]

BI 853520
50 mg/kg

(Oral)
N/A Long High [7][8]

N/A: Not Available in the provided search results.

Table 2: In Vivo Dosing and Efficacy of FAK Inhibitor Y15
in Mouse Models

Cancer Model Mouse Strain
Treatment
Regimen

Efficacy Reference

Colon Cancer

Xenograft
N/A N/A

Tumor growth

inhibition
[1]

Pancreatic

Cancer

Xenograft

Nude Mice
Y15 alone or with

gemcitabine

Significant tumor

regression;

synergistic effect

with gemcitabine

[2]

Neuroblastoma

Metastasis

Model

Nude Mice Y15 or TAE226

Significant

decrease in

tumor burden

[9]
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Experimental Protocols
Protocol 1: In Vivo Dosing of FAK Inhibitor Y15 in a
Pancreatic Cancer Xenograft Mouse Model
This protocol is based on studies demonstrating the efficacy of Y15 in inhibiting pancreatic

tumor growth.[2]

1. Materials:

FAK Inhibitor Y15 (1,2,4,5-benzenetetramine tetrahydrochloride)
Vehicle (e.g., sterile PBS or as recommended by the manufacturer)
Human pancreatic cancer cells (e.g., Panc-1)
Nude mice (e.g., athymic NCr-nu/nu)
Matrigel
Calipers
Syringes and needles for injection

2. Procedure:

Tumor Cell Implantation:
Culture human pancreatic cancer cells to ~80% confluency.
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration
of 1x10^7 cells/mL.
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
Tumor Growth Monitoring:
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using
the formula: (Length x Width²)/2.
Treatment Administration:
Randomize mice into treatment and control groups.
Prepare Y15 solution in the appropriate vehicle. A preclinical study used intraperitoneal (IP)
administration at a dose of 30 mg/kg.[3]
Administer the Y15 solution or vehicle control to the respective groups via IP injection daily
or as determined by preliminary toxicology studies. A 28-day study at 30 mg/kg IP showed no
significant toxicity.[3]
Efficacy Assessment:
Continue to monitor tumor volume and body weight throughout the study.
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At the end of the study, euthanize the mice and excise the tumors.
Weigh the tumors and process for further analysis (e.g., Western blot for p-FAK,
immunohistochemistry).

Protocol 2: Pharmacokinetic Analysis of FAK Inhibitor
Y15 in Mice
This protocol is designed to determine the pharmacokinetic profile of Y15 in mice.[3]

1. Materials:

FAK Inhibitor Y15
Dosing vehicle
Swiss albino mice (or other appropriate strain)
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
LC-MS/MS system for bioanalysis

2. Procedure:

Drug Administration:
Administer a single dose of Y15 to mice via the desired route (e.g., 30 mg/kg IP or 100
mg/kg oral).[3]
Blood Sampling:
Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes,
and 1, 2, 4, 8, 24 hours). A study showed Y15 reached maximum plasma concentration in
4.8 minutes after IP administration.[3]
Process blood samples to separate plasma and store at -80°C until analysis.
Sample Analysis:
Extract Y15 from plasma samples.
Quantify the concentration of Y15 in each sample using a validated LC-MS/MS method.
Data Analysis:
Plot plasma concentration versus time.
Calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life using
appropriate software.
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Caption: Workflow for an in vivo efficacy study of FAK inhibitor Y15.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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